molecular formula C13H15ClN2O3 B5753882 N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No. B5753882
M. Wt: 282.72 g/mol
InChI Key: MAGFJKGMWYWEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as BCA, is a novel compound that has attracted interest in the field of medicinal chemistry due to its potential for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is primarily through the inhibition of CA IX. CA IX plays a crucial role in regulating the pH of the tumor microenvironment, which is essential for tumor growth and survival. By inhibiting CA IX, N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide disrupts the pH regulation of the tumor microenvironment, leading to decreased tumor growth and metastasis. N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of CA IX activity, decreased tumor growth and metastasis, anti-inflammatory effects, and neuroprotective effects. In addition, N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide for lab experiments is its high potency and selectivity for CA IX inhibition. This makes it a valuable tool for investigating the role of CA IX in tumor growth and metastasis. However, one limitation of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is its relatively low water solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One area of interest is the development of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide-based therapeutics for cancer and inflammatory diseases. Another potential direction is the investigation of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to optimize the synthesis and formulation of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide for use in various experimental settings.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves the condensation of 5-chloro-2-hydroxybenzoic acid with tert-butylamine to form the corresponding amide, which is then reacted with 2-bromoacetyl chloride to yield the final product. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been investigated for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has shown promising results as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and is associated with tumor growth and metastasis. N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(tert-butyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been investigated for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-tert-butyl-2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-13(2,3)15-11(17)7-16-9-6-8(14)4-5-10(9)19-12(16)18/h4-6H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGFJKGMWYWEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=C(C=CC(=C2)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

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